molecular formula C15H15NO4 B6405500 3-Amino-5-(2,4-dimethoxyphenyl)benzoic acid CAS No. 1261948-55-3

3-Amino-5-(2,4-dimethoxyphenyl)benzoic acid

Cat. No.: B6405500
CAS No.: 1261948-55-3
M. Wt: 273.28 g/mol
InChI Key: BNCSEGNPWXBXLS-UHFFFAOYSA-N
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Description

3-Amino-5-(2,4-dimethoxyphenyl)benzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an amino group at the 3-position and two methoxy groups at the 2 and 4 positions on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(2,4-dimethoxyphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-(2,4-dimethoxyphenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of 3-nitro-5-(2,4-dimethoxyphenyl)benzoic acid.

    Reduction: Formation of 3-amino-5-(2,4-dimethoxyphenyl)benzyl alcohol.

    Substitution: Formation of this compound derivatives with various substituents.

Scientific Research Applications

3-Amino-5-(2,4-dimethoxyphenyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-5-(2,4-dimethoxyphenyl)benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins or enzymes, leading to inhibition or activation of their function. The methoxy groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The overall effect of the compound depends on its binding affinity and specificity to the target molecules.

Comparison with Similar Compounds

Uniqueness: 3-Amino-5-(2,4-dimethoxyphenyl)benzoic acid is unique due to the specific positioning of the amino and methoxy groups, which can influence its reactivity and interaction with other molecules. The presence of methoxy groups can also affect the compound’s solubility and stability, making it distinct from other similar compounds.

Properties

IUPAC Name

3-amino-5-(2,4-dimethoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-19-12-3-4-13(14(8-12)20-2)9-5-10(15(17)18)7-11(16)6-9/h3-8H,16H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCSEGNPWXBXLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CC(=C2)N)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10690794
Record name 5-Amino-2',4'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261948-55-3
Record name 5-Amino-2',4'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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